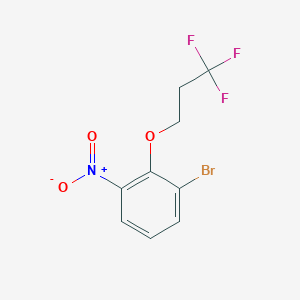

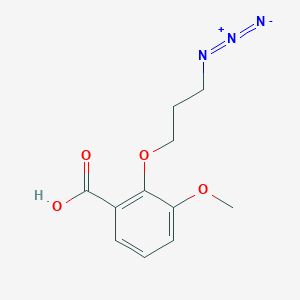

2-(3-Azidopropoxy)-3-methoxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The compound can be synthesized through the coupling of azido and propargylated precursors via a click approach using 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol.Chemical Reactions Analysis

The compound undergoes an acid-catalysed rearrangement in solution into an equilibrium mixture .Wissenschaftliche Forschungsanwendungen

Ortho-Metalation of Benzoic Acids

Ortho-metalation of unprotected benzoic acids is a critical methodology in synthetic chemistry. Nguyen, Castanet, and Mortier (2006) explored this by treating 2-methoxybenzoic acid with specific reagents, enabling the regioselective synthesis of various substituted 2-methoxybenzoic acids. These acids serve as valuable building blocks for further chemical syntheses, showcasing the importance of this compound in the synthesis of complex molecules (Nguyen, Castanet, & Mortier, 2006).

Encapsulation for Controlled Release

The encapsulation of flavor molecules into nanoparticles for controlled release is another significant application. Hong, Oh, and Choy (2008) successfully intercalated vanillic acid, a derivative of 2-methoxybenzoic acid, into layered double hydroxide, creating nanohybrids for controlled flavor release in food applications. This technique exemplifies the compound's role in enhancing food technology and controlled substance delivery (Hong, Oh, & Choy, 2008).

Spectroscopic Studies

In the realm of spectroscopy, Clavijo, Menendez, and Aroca (2008) studied the spectral fingerprints of vanillic acid, a form of 3-methoxy-4-hydroxybenzoic acid, in both infrared and Raman spectra. The work has implications for analytical applications, particularly in winemaking, by enabling the detection of vanillic acid at very low concentrations (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Activity

The antibacterial properties of benzoic acid derivatives have been explored by Popiołek and Biernasiuk (2016). They synthesized a series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, showing high bacteriostatic or bactericidal activity against Gram-positive bacteria, emphasizing the potential of these compounds in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Environmental Remediation

Brillas, Baños, and Garrido (2003) studied the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous solutions. They utilized advanced oxidation processes like electro-Fenton and photoelectro-Fenton, highlighting the potential of these methods in degrading persistent organic pollutants in the environment. This work underscores the relevance of 2-methoxybenzoic acid derivatives in environmental chemistry and pollution control (Brillas, Baños, & Garrido, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-azidopropoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSFFUUWJYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azidopropoxy)-3-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.